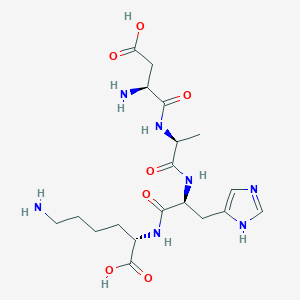

H-Asp-ala-his-lys-OH

Vue d'ensemble

Description

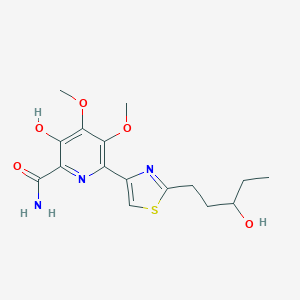

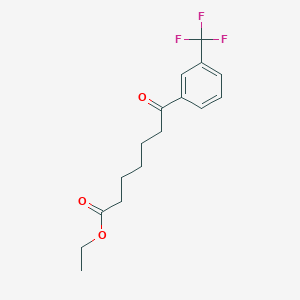

“H-Asp-ala-his-lys-OH” is a tetrapeptide that corresponds to the N-terminal sequence of human serum albumin . It forms a tight binding site for Cu (II) ions and inhibits Cu (II)-induced oxidative DNA double-strand breaks . This tetrapeptide is as effective as human serum albumin (HSA) in preventing neuronal death induced by CuCl2/ascorbic acid .

Synthesis Analysis

The synthesis of peptides like “H-Asp-ala-his-lys-OH” involves overcoming two main obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The process requires selective acylation of a free amine and specific activation of a designated carboxyl function .Chemical Reactions Analysis

The tetrapeptide “H-Asp-ala-his-lys-OH” has been shown to bind Cu (II) ions . This binding is significant as it inhibits Cu (II)-induced oxidative DNA double-strand breaks .Physical And Chemical Properties Analysis

“H-Asp-ala-his-lys-OH” has a molecular weight of 469.49 . It has a predicted boiling point of 1013.5±65.0 °C and a predicted density of 1.377±0.06 g/cm3 . It should be stored at -15°C .Applications De Recherche Scientifique

Antioxidant Properties

DAHK has been shown to prevent the formation of copper-induced reactive oxygen species . Reactive oxygen species are chemically reactive molecules containing oxygen, which can cause significant damage to cell structures. This antioxidant property of DAHK is a crucial area of research in food science, pharmaceuticals, and cosmetics .

Inhibition of Oxidative DNA Damage

DAHK inhibits Cu (II)-induced oxidative DNA double strand breaks . Oxidative DNA damage can lead to mutations and has been linked to various human diseases, including cancer and neurodegenerative disorders. Therefore, the ability of DAHK to inhibit such damage could have significant therapeutic implications .

Neuroprotection

The tetrapeptide is as effective as HSA in preventing neuronal death induced by CuCl₂/ascorbic acid . This suggests that DAHK could be a potential therapeutic agent for stroke and other conditions involving neuronal death .

Cosmetics and Anti-Aging

Peptides like DAHK have been used in cosmetics for their anti-aging effects . They work against intrinsic and extrinsic aging, improving skin health and appearance .

Food Manufacturing

Antioxidant peptides like DAHK have broad applications in food manufacture . They can be used to enhance the nutritional value of food products and to increase their shelf life by preventing oxidation .

Therapeutic Applications

Given their antioxidant properties and their ability to inhibit oxidative DNA damage, peptides like DAHK have potential therapeutic applications . They could be used in the treatment of various diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Mécanisme D'action

Target of Action

The tetrapeptide H-Asp-Ala-His-Lys-OH, also known as DAHK, corresponds to the N-terminal sequence of human serum albumin . Its primary target is copper (II) ions (Cu (II)) . Copper ions play a crucial role in various biological processes, including oxidative stress and neuronal death .

Mode of Action

DAHK forms a tight binding site for Cu (II) ions . This interaction inhibits Cu (II)-induced oxidative DNA double strand breaks . By binding to Cu (II) ions, DAHK can prevent neuronal death induced by CuCl₂/ascorbic acid .

Biochemical Pathways

Given its interaction with cu (ii) ions and its role in preventing oxidative dna damage and neuronal death, it can be inferred that dahk may influence pathways related to oxidative stress and neuronal survival .

Pharmacokinetics

As a small-molecular-weight compound , it might have good bioavailability

Result of Action

The binding of DAHK to Cu (II) ions results in the inhibition of Cu (II)-induced oxidative DNA double strand breaks . This action of DAHK is as effective as human serum albumin (HSA) in preventing neuronal death induced by CuCl₂/ascorbic acid . Therefore, DAHK may serve as an effective, small-molecular-weight alternative to HSA as a therapeutic agent for stroke .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPHUOSLCCHHY-PYJNHQTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-ala-his-lys-OH | |

Retrosynthesis Analysis

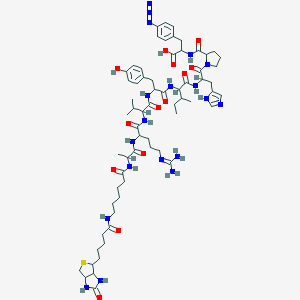

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)

![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)